Decarestrictine D
Overview
Description
Decarestrictine D is a complex organic compound with multiple stereocenters and functional groups
Mechanism of Action
Mode of Action
The exact mode of action of Decarestrictine D remains incompletely understood. It is known to exhibit inhibitory activity against cholesterol levels , but the specific interactions with its targets and the resulting changes are still under investigation.
Biochemical Pathways
This compound is known to affect cholesterol biosynthesis . It is utilized as a receptor for glycosylation reactions to synthesize novel hybrid antibiotics . The specific biochemical pathways and their downstream effects are still being studied.
Pharmacokinetics
Its synthesis involves key steps such as cross-metathesis or ring-closing metathesis and yamaguchi macrolactonization . These steps could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its inhibitory activity against cholesterol levels . It is also utilized as a receptor for glycosylation reactions to synthesize novel hybrid antibiotics
Action Environment
The action of this compound can be influenced by environmental factors. For instance, under acidic conditions during fermentation, this compound is converted into other compounds . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.
Biochemical Analysis
Biochemical Properties
Decarestrictine D plays a significant role in biochemical reactions. It exhibits inhibitory activity against cholesterol levels . It interacts with enzymes involved in cholesterol biosynthesis, leading to a decrease in cholesterol production . The nature of these interactions is inhibitory, with this compound binding to the active sites of these enzymes and preventing them from catalyzing their respective reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the biosynthesis of cholesterol, a critical component of cell membranes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, as cholesterol plays a vital role in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically enzymes involved in cholesterol biosynthesis . It acts as an enzyme inhibitor, binding to the active sites of these enzymes and preventing them from catalyzing the conversion of substrates into products . This inhibition leads to a decrease in cholesterol production, impacting various cellular functions .
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol biosynthesis . It interacts with enzymes in this pathway, acting as an inhibitor and reducing the production of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decarestrictine D involves several steps, including the formation of the oxecin ring and the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Decarestrictine D can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Decarestrictine D is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, and other biomolecules to understand its effects on biological systems.
Medicine
In medicine, this compound could be explored for its therapeutic potential. This includes its use as a lead compound for drug development, particularly if it exhibits activity against specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Decarestrictine D include other oxecin derivatives with different substituents or stereochemistry. Examples include:
- (2R,4S,5S,7S,8S)-2-[(1S)-1-Bromopropyl]-5,7-dichloro-8-[(2E)-2-penten-4-yn-1-yl]-4-oxocanyl acetate .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,4S,5Z,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMMWMJBUOCCFZ-OJIZAPILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=CC(C(CC(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](/C=C\[C@@H]([C@H](CC(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017473 | |
Record name | Decarestrictine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127393-89-9 | |
Record name | Decarestrictine D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127393899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarestrictine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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